![molecular formula C31H38N4O5S B1312133 N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide
Overview
Description
BACE-1 Inhibitors are compounds that target the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease, making BACE-1 a significant target for therapeutic intervention . By inhibiting BACE-1, these compounds aim to reduce the formation of amyloid-beta plaques, potentially slowing the progression of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BACE-1 inhibitors often involves complex organic synthesis techniques. One common approach is the use of peptidomimetic structures, which mimic the natural substrates of BACE-1.
Industrial Production Methods: Industrial production of BACE-1 inhibitors requires scalable and cost-effective methods. This often involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Techniques like high-throughput screening and computational modeling are also employed to identify and optimize potential inhibitors .
Chemical Reactions Analysis
Types of Reactions: BACE-1 inhibitors primarily undergo reactions typical of organic compounds, including:
Oxidation: Introduction of oxygen atoms to increase polarity and improve binding affinity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the electronic properties of the molecule.
Substitution: Replacement of functional groups to enhance specificity and reduce off-target effects.
Common Reagents and Conditions: Common reagents used in the synthesis of BACE-1 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products: The major products formed from these reactions are typically the final BACE-1 inhibitor compounds, which are characterized by their ability to bind to the active site of BACE-1 and inhibit its activity .
Scientific Research Applications
BACE-1 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the structure and function of BACE-1 and related enzymes.
Biology: Employed in research to understand the role of amyloid-beta peptides in cellular processes and neurodegeneration.
Medicine: Investigated as potential therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery
Mechanism of Action
BACE-1 inhibitors exert their effects by binding to the active site of the BACE-1 enzyme, preventing it from cleaving the amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are believed to play a critical role in the development of Alzheimer’s disease. The molecular targets of BACE-1 inhibitors include the catalytic aspartic acid residues within the active site of the enzyme .
Comparison with Similar Compounds
Gamma-secretase inhibitors: Target the gamma-secretase enzyme involved in the final step of amyloid-beta production.
Alpha-secretase activators: Promote the non-amyloidogenic pathway of amyloid precursor protein processing, reducing amyloid-beta production.
Immunotherapies: Use antibodies to target and clear amyloid-beta peptides from the brain
Properties
IUPAC Name |
3-N-[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O5S/c1-21(23-12-8-5-9-13-23)33-30(37)24-17-25(19-27(18-24)35(2)41(3,39)40)31(38)34-28(16-22-10-6-4-7-11-22)29(36)20-32-26-14-15-26/h4-13,17-19,21,26,28-29,32,36H,14-16,20H2,1-3H3,(H,33,37)(H,34,38)/t21-,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNIQGRFZCTBEZ-SPTGULJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNC4CC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNC4CC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)
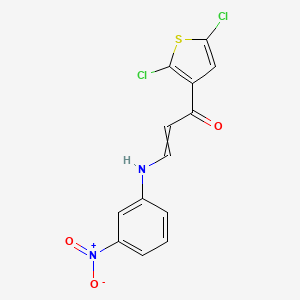
![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)
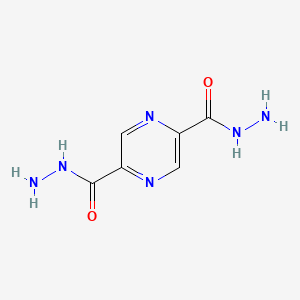

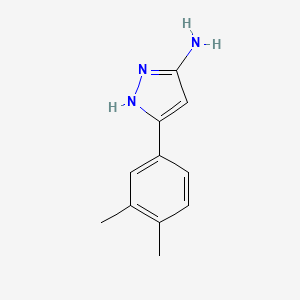
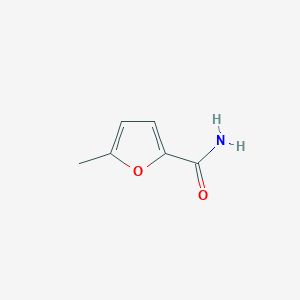


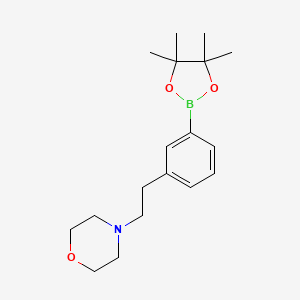
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)
![5-[(2,4-Dichlorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1312086.png)
![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)
